molecular formula C23H26N2O5S B4582490 6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B4582490
M. Wt: 442.5 g/mol
InChI Key: OCUXDLNCESLBAS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule featuring multiple functional groups, including amino, carbonyl, and carboxylic acid groups, embedded within cyclohexene and benzothiophene structures. It's anticipated to have significant chemical reactivity due to its functional diversity and structural complexity.

Synthesis Analysis

The synthesis of complex molecules like the one described typically involves multi-step organic reactions, starting from simpler precursors. Cyclization reactions, as demonstrated by Wilamowski et al. (1995), are critical for forming the core structures such as cyclohexene and benzothiophene derivatives. The synthesis often requires careful selection of conditions to promote the desired cyclization pathways while minimizing side reactions (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Molecular Structure Analysis

The molecular structure of such a compound would exhibit significant conformational diversity due to the presence of multiple chiral centers and flexible cyclohexene and benzothiophene rings. Studies on similar compounds show that intramolecular hydrogen bonding and steric effects play a crucial role in determining the overall molecular conformation, which in turn influences the compound's reactivity and physical properties (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).

Chemical Reactions and Properties

The compound's reactivity is largely determined by its functional groups. The amino and carbonyl groups are likely to be involved in nucleophilic and electrophilic reactions, respectively. Cycloaddition reactions, for instance, play a significant role in the chemical transformations of cyclohexene derivatives, providing a pathway to further functionalize the compound (Koch, Blanch, & Wentrup, 2014).

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point of this compound would be influenced by its molecular structure. The presence of polar functional groups like carbonyl and carboxylic acid likely imparts some degree of solubility in polar solvents, whereas the cyclohexene and benzothiophene structures contribute to its solubility in non-polar solvents. Crystallographic studies on similar compounds provide insight into the solid-state structure, which can affect the compound's melting point and solubility (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Chemical Properties Analysis

The compound's chemical properties, including acidity/basicity, reactivity towards oxidizing/reducing agents, and stability, are dictated by its functional groups. For example, the carboxylic acid group determines its acidic properties, while the amino group may impart basic characteristics. The stability of the compound under various conditions can be inferred from studies on similar molecules, which suggest that the presence of benzothiophene and cyclohexene rings may confer stability against oxidative stress (Jayaraman, Sridharan, & Nagappan, 2010).

Scientific Research Applications

Synthesis and Structural Analysis

Research on structurally related compounds often focuses on their synthesis and structural analysis. For example, studies on conformationally constrained tryptophan derivatives and the synthesis of various heterocyclic compounds illustrate the methods and applications of creating molecules with specific structural features for use in elucidating peptide and peptoid conformation (D. Horwell et al., 1994; J. Wilamowski et al., 1995). These studies underscore the importance of synthetic chemistry in creating novel compounds for research purposes.

Mechanistic Studies and Chemical Interactions

Mechanistic studies and the exploration of chemical interactions form another core area of research. Investigations into the reactions of specific compounds, such as the work on the aminocarbonylation of iodobenzene and iodoalkenes (Ernő Müller et al., 2005), provide valuable insights into the chemical behavior and potential applications of these molecules in synthesizing other complex compounds.

Applications in Material Science and Organic Electronics

The research into the modification of carbon fiber surfaces (C. Pittman et al., 1997) and the synthesis of new organic compounds with potential applications in material science and organic electronics (A. A. Abdalha et al., 2011) suggest that compounds similar to 6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid might find use in developing new materials with enhanced properties.

properties

IUPAC Name

6-[[3-(furan-2-ylmethylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-13-8-9-17-18(11-13)31-22(19(17)21(27)24-12-14-5-4-10-30-14)25-20(26)15-6-2-3-7-16(15)23(28)29/h2-5,10,13,15-16H,6-9,11-12H2,1H3,(H,24,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUXDLNCESLBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4CC=CCC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({3-[(Furan-2-ylmethyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

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